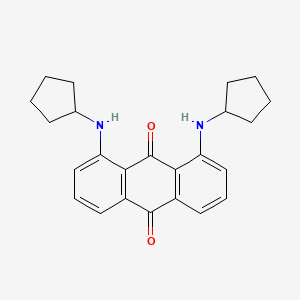

9,10-Anthracenedione, 1,8-bis(cyclopentylamino)-

Beschreibung

9,10-Anthracenedione (anthraquinone) derivatives are a class of compounds with diverse biological activities, particularly in oncology. The compound 1,8-bis(cyclopentylamino)-9,10-anthracenedione features cyclopentylamino substituents at the 1,8 positions of the anthracenedione core.

Key structural features influencing activity include:

- Substitution pattern: Positional isomers (1,4 vs. 1,8) exhibit distinct biological behaviors due to differences in DNA binding and cellular uptake .

- Side-chain properties: Hydrophilic groups (e.g., hydroxyethylamino) enhance solubility and metabolic activation, while hydrophobic groups (e.g., cyclopentylamino) may improve tissue penetration .

Eigenschaften

CAS-Nummer |

824951-81-7 |

|---|---|

Molekularformel |

C24H26N2O2 |

Molekulargewicht |

374.5 g/mol |

IUPAC-Name |

1,8-bis(cyclopentylamino)anthracene-9,10-dione |

InChI |

InChI=1S/C24H26N2O2/c27-23-17-11-5-13-19(25-15-7-1-2-8-15)21(17)24(28)22-18(23)12-6-14-20(22)26-16-9-3-4-10-16/h5-6,11-16,25-26H,1-4,7-10H2 |

InChI-Schlüssel |

HXQJJAZEGYZOQR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4NC5CCCC5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1,8-bis(cyclopentylamino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with cyclopentylamine. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or toluene. The product is then purified by recrystallization or column chromatography .

Industrial production methods for anthracene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

1,8-bis(cyclopentylamino)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The quinone structure can be further oxidized to form more complex derivatives.

Reduction: The compound can be reduced to form hydroquinone derivatives.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

9,10-Anthracenedione, 1,8-bis(cyclopentylamino)- serves as a versatile building block in organic synthesis. Its anthracene backbone allows for the formation of various derivatives that can be utilized in:

- Fluorescent Dyes: The compound's unique electronic properties make it suitable for developing fluorescent materials used in sensors and imaging applications.

- Organic Semiconductors: Its ability to facilitate charge transport positions it as a candidate for organic electronic devices.

Biology

Research has indicated that this compound exhibits notable biological activities:

- Anticancer Properties: Studies have demonstrated that derivatives of 9,10-anthracenedione compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, a derivative was shown to inhibit the proliferation of human breast cancer cells by inducing cell cycle arrest and apoptosis .

- Antimicrobial Activity: The compound has been investigated for its potential antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

Medicine

The therapeutic potential of 9,10-Anthracenedione, 1,8-bis(cyclopentylamino)- is under exploration:

- Drug Development: Its derivatives are being studied as potential chemotherapeutic agents due to their ability to target specific cancerous pathways. For example, research has focused on modifying its structure to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .

- Diagnostic Imaging: The compound's fluorescent properties are being harnessed for use in bioimaging techniques, allowing for the visualization of cellular processes in real-time .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 9,10-anthracenedione and evaluated their cytotoxic effects on various cancer cell lines. The most promising derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin. Mechanistic studies revealed that this derivative induced apoptosis via the mitochondrial pathway and increased reactive oxygen species (ROS) production .

Case Study 2: Antimicrobial Effects

A recent investigation assessed the antimicrobial efficacy of 9,10-anthracenedione against resistant strains of Staphylococcus aureus. The study demonstrated that the compound inhibited bacterial growth at concentrations that were non-toxic to human cells. This suggests its potential as a lead compound for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 1,8-bis(cyclopentylamino)anthracene-9,10-dione involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also inhibit key enzymes involved in cellular processes, leading to cell death. The specific pathways involved depend on the particular application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Substituent Position and Antitumor Efficacy

Key Findings :

Pharmacokinetics and Toxicity

Mechanistic Insights :

- HAQ undergoes hepatobiliary excretion (39.5% in bile) and inhibits cytochrome P-450 enzymes, increasing drug interaction risks .

- DHAQ’s hydroxyl groups correlate with higher genotoxicity (chromosome breaks) but better therapeutic index .

- The cyclopentylamino groups in the target compound may reduce metabolic activation (similar to HAQ’s acetates) but improve tissue distribution .

DNA Binding and Cellular Uptake

| Compound | DNA ΔTm (°C) | Cell Uptake (L-cells) | Inhibitory Concentration (IC₅₀) |

|---|---|---|---|

| 1,8-bis(cyclopentylamino)- | Inferred: 5–7 | Predicted: Moderate | Estimated: 10–50 μM |

| DHAQ | 12.5 | High | 0.1 μM |

| HAQ | 8.2 | Low | 10 μM |

Structural Determinants :

Biologische Aktivität

9,10-Anthracenedione, 1,8-bis(cyclopentylamino)- is a synthetic derivative of anthracenedione that has garnered attention for its diverse biological activities. This compound is characterized by its unique structure which includes two cyclopentylamino groups attached to the anthracenedione core. The biological activity of this compound spans various domains including anticancer, antimicrobial, and antioxidant properties.

- Molecular Formula : C₁₈H₁₈N₂O₂

- Molecular Weight : 290.35 g/mol

- IUPAC Name : 9,10-anthracenedione, 1,8-bis(cyclopentylamino)-

- CAS Number : 824951-81-7

The biological activity of 9,10-anthracenedione derivatives is primarily attributed to their ability to interact with cellular macromolecules and pathways. The mechanisms include:

- DNA Intercalation : The planar structure of anthracenedione allows it to intercalate between DNA base pairs, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress by generating ROS, leading to apoptosis in cancer cells.

- Enzyme Inhibition : They may inhibit specific enzymes involved in cancer cell proliferation and survival.

Anticancer Activity

Research has demonstrated that 9,10-anthracenedione derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A study showed that treatment with 9,10-anthracenedione resulted in a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 15 µM .

- Mechanism : The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

The antimicrobial properties of 9,10-anthracenedione have also been explored:

- Study Findings : It demonstrated potent inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 5 to 20 µg/mL depending on the bacterial strain tested.

- Mechanism : The compound disrupts bacterial cell membranes and interferes with metabolic processes .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays:

- DPPH Assay : It exhibited significant free radical scavenging activity with an IC₅₀ value of 30 µM.

- Mechanism : The antioxidant activity is believed to stem from the ability of the anthracenedione structure to donate electrons and stabilize free radicals .

Comparative Analysis with Other Anthracenediones

| Compound Name | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) | Antioxidant IC₅₀ (µM) |

|---|---|---|---|

| 9,10-Anthracenedione, bis(cyclopentylamino) | 15 | 5 - 20 | 30 |

| Aloe-emodin | <0.07 | Not reported | Not reported |

| Emodin | 60.90 | Not reported | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.